Biotinyl-Somatostatin-14

描述

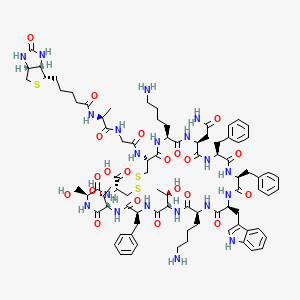

Biotinyl-Somatostatin-14 is a synthetic peptide that has gained significant attention in the field of medical research due to its potential therapeutic applications. It is a modified form of somatostatin-14, a naturally occurring peptide hormone that regulates various physiological functions in the body. This compound is often used in peptide screening, protein interaction studies, functional analysis, and epitope screening .

作用机制

Target of Action

Biotinyl-Somatostatin-14 is a polypeptide that can be found by peptide screening . The primary target of this compound is the somatostatin receptor subtype 4 (SST4) . SST4 is a Gi protein-coupled receptor that inhibits the release of various hormones, including insulin and glucagon .

Mode of Action

This compound interacts with its target, SST4, by binding to it. This binding inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular levels of cyclic AMP . This results in the inhibition of the release of various hormones .

Biochemical Pathways

The binding of this compound to SST4 affects several biochemical pathways. Primarily, it inhibits the release of insulin and glucagon, hormones that play crucial roles in glucose metabolism . By inhibiting these hormones, this compound can influence the regulation of blood glucose levels .

Pharmacokinetics

It is known that the compound is rapidly distributed, mainly in the plasma, where it is 65% protein-bound . The elimination half-life is about 1.5 hours, and about 32% of a subcutaneous dose is excreted in the urine as unchanged this compound .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the regulation of hormone release. By inhibiting the release of insulin and glucagon, this compound can influence various physiological processes, including glucose metabolism .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound has been used in the development of a sensor for the detection of Hg(II) ions, with the detection being optimum under acidic conditions . This suggests that the compound’s action, efficacy, and stability can be influenced by the pH of the environment .

生化分析

Biochemical Properties

Biotinyl-Somatostatin-14 plays a crucial role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The biotin moiety allows for strong binding to avidin or streptavidin, which is commonly used in biochemical assays. The somatostatin-14 portion of the molecule binds to somatostatin receptors, which are G-protein-coupled receptors. These interactions facilitate the study of receptor-ligand dynamics and protein-protein interactions .

Cellular Effects

This compound influences various cellular processes by binding to somatostatin receptors on the cell surface. This binding can inhibit the release of several hormones and neurotransmitters, affecting cell signaling pathways. Additionally, it can modulate gene expression and cellular metabolism by altering the activity of downstream signaling molecules. These effects are observed in different cell types, including endocrine and neuronal cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to somatostatin receptors, leading to the activation or inhibition of various intracellular signaling pathways. This binding can result in the inhibition of adenylate cyclase, reducing cyclic adenosine monophosphate (cAMP) levels, and subsequently affecting gene expression. The biotin moiety allows for easy detection and purification of the compound in biochemical assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is influenced by factors such as temperature, pH, and the presence of proteolytic enzymes. Over time, degradation of the compound can lead to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate hormone release and cellular signaling without causing significant adverse effects. At higher doses, toxic effects such as receptor desensitization and cellular toxicity may be observed. Threshold effects are also noted, where a minimum concentration is required to elicit a biological response .

Metabolic Pathways

This compound is involved in metabolic pathways related to hormone regulation and neurotransmitter release. It interacts with enzymes such as adenylate cyclase and phosphodiesterases, affecting the levels of secondary messengers like cAMP. These interactions can alter metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The biotin moiety facilitates its uptake and localization within cells, while the somatostatin-14 portion targets it to specific receptors. This targeted distribution ensures that the compound exerts its effects at the desired cellular locations .

Subcellular Localization

This compound is localized to specific subcellular compartments, such as the plasma membrane and endosomes, where it interacts with its target receptors. Post-translational modifications and targeting signals direct the compound to these compartments, ensuring its proper function. The subcellular localization of this compound is crucial for its activity and effectiveness in biochemical assays .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of Biotinyl-Somatostatin-14 involves the biotinylation of somatostatin-14. Biotinylation is a biochemical technique that entails the covalent bonding of biotin, a water-soluble B-vitamin, to specific proteins or peptides . The process typically involves the use of chemical reagents or enzymatic procedures to attach biotin to the target peptide. The most common method for biotinylation is the use of a succinimide ester of biotin, which reacts with primary amines of the lysine residues or the amino terminus on the peptide to form amide bonds .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. The process involves the synthesis of somatostatin-14 followed by biotinylation using high-purity reagents and controlled reaction conditions to ensure consistency and quality. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity and activity.

化学反应分析

Types of Reactions

Biotinyl-Somatostatin-14 can undergo various chemical reactions, including:

Oxidation: The disulfide bridge between cysteine residues can be oxidized, affecting the peptide’s structure and function.

Reduction: The disulfide bridge can be reduced to free thiol groups, altering the peptide’s conformation.

Substitution: Biotinylation itself is a substitution reaction where biotin is covalently attached to the peptide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Biotinylation: Succinimide ester of biotin under mild alkaline conditions.

Major Products

The major products formed from these reactions include biotinylated peptides, oxidized or reduced forms of the peptide, and various intermediates depending on the reaction conditions.

科学研究应用

Biotinyl-Somatostatin-14 has a wide range of scientific research applications, including:

Chemistry: Used in peptide synthesis and modification studies.

Biology: Employed in protein interaction studies, functional analysis, and epitope screening.

Medicine: Investigated for its potential therapeutic applications in treating neuroendocrine tumors and other diseases.

Industry: Utilized in the development of diagnostic tools and therapeutic agents.

相似化合物的比较

Biotinyl-Somatostatin-14 is unique due to its biotinylation, which enhances its utility in various research applications. Similar compounds include:

Somatostatin-14: The unmodified form of the peptide hormone.

Somatostatin-28: A longer form of somatostatin with similar biological functions.

Octreotide: A synthetic analogue of somatostatin with a longer half-life and enhanced stability.

This compound stands out due to its biotinylation, which allows for easy detection, isolation, and manipulation in various experimental contexts.

属性

IUPAC Name |

(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-37-[[2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propanoyl]amino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C86H118N20O21S3/c1-46(92-68(111)32-16-15-31-66-72-63(43-128-66)103-86(127)106-72)73(113)91-41-69(112)93-64-44-129-130-45-65(85(125)126)102-81(121)62(42-107)101-84(124)71(48(3)109)105-80(120)59(37-51-25-11-6-12-26-51)100-83(123)70(47(2)108)104-75(115)56(30-18-20-34-88)94-78(118)60(38-52-40-90-54-28-14-13-27-53(52)54)98-77(117)58(36-50-23-9-5-10-24-50)96-76(116)57(35-49-21-7-4-8-22-49)97-79(119)61(39-67(89)110)99-74(114)55(95-82(64)122)29-17-19-33-87/h4-14,21-28,40,46-48,55-66,70-72,90,107-109H,15-20,29-39,41-45,87-88H2,1-3H3,(H2,89,110)(H,91,113)(H,92,111)(H,93,112)(H,94,118)(H,95,122)(H,96,116)(H,97,119)(H,98,117)(H,99,114)(H,100,123)(H,101,124)(H,102,121)(H,104,115)(H,105,120)(H,125,126)(H2,103,106,127)/t46-,47+,48+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,70-,71-,72-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQILGRFDZWIBPV-HZRKSNLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)CCCCC6C7C(CS6)NC(=O)N7)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)C(=O)O)CO)[C@@H](C)O)CC8=CC=CC=C8)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C86H118N20O21S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1864.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes Biotinyl-Somatostatin-14 suitable for detecting Hg(II)?

A: While the provided abstracts don't delve into the specific interactions, the research highlights this compound's ability to bind with Hg(II) ions. This interaction forms the basis of its use in a sensor. When integrated into a Nafion film on a gold electrode, this compound captures Hg(II) ions from the sample. This binding event alters the electrochemical properties of the electrode, enabling the detection of Hg(II) using voltammetric techniques. []

Q2: How sensitive is the this compound based sensor for Hg(II) detection?

A: The research demonstrates promising sensitivity for the this compound modified electrode. It achieved a limit of detection (LOD) of 0.4 µg/L for Hg(II), which is below the World Health Organization's guideline of 2 µg/L for drinking water. [] This highlights its potential for monitoring Hg(II) levels in environmental samples and ensuring water quality.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

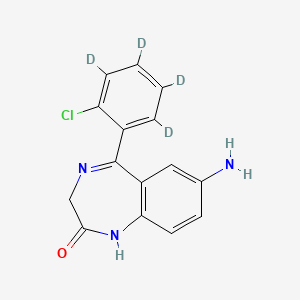

![(7S,8AS)-7-mercaptohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B582748.png)

![1-Azabicyclo[3.2.1]oct-3-ene-3-carbonyl chloride](/img/structure/B582753.png)

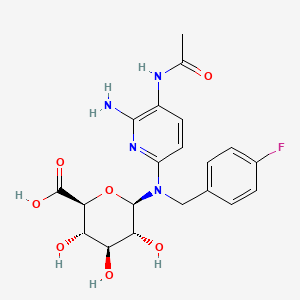

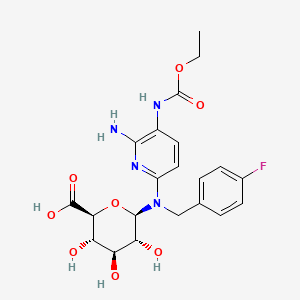

![(2S,3S,4S,5R,6R)-6-[[3-acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B582766.png)